9-Azabicyclo[6.1.0]nonane
Description
Significance of Bridged Aziridines in Synthetic Organic Chemistry
Bridged aziridines are a unique class of compounds that combine the high reactivity of the aziridine (B145994) ring with the conformational constraints of a bicyclic system. This combination allows for a high degree of stereocontrol in chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.
The defining feature of aziridines is their three-membered ring structure, which results in significant ring strain. This strain is a consequence of the deviation of bond angles from the ideal tetrahedral angle of 109.5° to approximately 60° within the ring. This stored potential energy, known as strain energy, is the driving force behind the high reactivity of aziridines in ring-opening reactions.
A computational study on N-Benzenesulfonyl-9-azabicyclo[6.1.0]nonane provides further insight into the structural parameters of a closely related derivative.
| Parameter | Value |
| H-S-N-C(CH₃) Dihedral Angle (Conformer 1) | -178° |
| Relative Energy (Conformer 1) | +2.6 kcal mol⁻¹ |
| H-S-N-C(CH₃) Dihedral Angle (Conformer 2) | 47° |
| Relative Energy (Conformer 2) | +6.0 kcal mol⁻¹ |
This interactive data table presents computational data for two conformers of N-Benzenesulfonyl-9-azabicyclo[6.1.0]nonane.
The conformation of the eight-membered ring in bicyclo[6.1.0]nonane systems is typically a distorted twist-chair, with the fused three-membered ring occupying an exo-position. This arrangement minimizes steric interactions and influences the accessibility of the aziridine's electrophilic carbon atoms to nucleophiles.
Aziridines are powerful intermediates in the synthesis of a wide array of more complex molecules. Their ability to undergo regioselective and stereoselective ring-opening reactions with a variety of nucleophiles makes them invaluable synthons. The products of these reactions are often highly functionalized amines, which are key components of many natural products and pharmaceuticals.
The synthetic utility of aziridines is further enhanced by the possibility of N-activation. The attachment of an electron-withdrawing group to the nitrogen atom increases the electrophilicity of the ring carbons, facilitating nucleophilic attack. This strategy has been widely employed to modulate the reactivity of aziridines and to achieve desired synthetic outcomes.
Historical Context of 9-Azabicyclo[6.1.0]nonane Studies
The study of aziridines dates back to the late 19th century, with their chemistry being explored for over a century. The development of synthetic methods and the understanding of their reactivity have evolved significantly over time.
Early methods for the synthesis of aziridines often involved the intramolecular cyclization of β-amino alcohols or their derivatives. The Wenker synthesis, first reported in 1935, is a classic example of this approach, where a β-amino alcohol is converted to its sulfate (B86663) ester, followed by treatment with a base to effect ring closure. Another foundational method is the Gabriel-Cromwell reaction, which involves the reaction of an α-bromo ketone with an amine. The Hassner reaction, developed later, utilizes the addition of iodine isocyanate to an alkene followed by cyclization. These early methods laid the groundwork for the development of more sophisticated and stereoselective aziridination reactions.
A significant contribution to the specific synthesis of this compound was made by Kashelikar and Fanta in 1960. acs.orgacs.orgwikipedia.orgchemeurope.com They reported the synthesis of this compound, which they referred to as "Cycloöctenimine," via a modification of the Wenker synthesis. wikipedia.orgchemeurope.com Their work involved the treatment of trans-2-aminocyclooctanol (B8186741) with sulfuric acid, which led to the formation of the bridged aziridine. wikipedia.org This early work was crucial in establishing a viable route to this specific bicyclic aziridine and opened the door for further investigations into its reactivity and potential applications. Their research highlighted the challenges in the synthesis, including the competing Hofmann elimination reaction that could lead to the formation of cyclooctanone. wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
9-azabicyclo[6.1.0]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-6-8-7(9-8)5-3-1/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSHYQHALGTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(N2)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 9 Azabicyclo 6.1.0 Nonane and Its Derivatives
Direct Aziridination of Cyclooctene (B146475) Derivatives
The direct conversion of cyclooctene and its derivatives into the corresponding aziridines, such as 9-Azabicyclo[6.1.0]nonane, represents a highly atom-economical approach to this important structural motif. Research in this area is broadly categorized into metal-catalyzed and transition-metal-free protocols, each offering distinct advantages and mechanistic pathways.
Metal-Catalyzed Aziridination Approaches
The use of transition metal catalysts is a cornerstone in the development of efficient aziridination reactions. These catalysts facilitate the transfer of a nitrene group from a nitrogen source to the alkene double bond. Various metals have been explored for this purpose, with chromium, manganese, and copper systems demonstrating notable efficacy.
Recent advancements have introduced novel chromium complexes as effective catalysts for aziridination. A notable example is a tetracarbene chromium(III) complex, which has demonstrated proficiency in catalyzing the C2 + N1 aziridination, a first for a group six metal. nih.govrsc.org This catalytic system is particularly effective for aliphatic alkenes even at low alkene loadings. nih.govrsc.org For instance, the reaction of cyclooctene with p-tolyl azide (B81097) using this chromium catalyst successfully produced 9-(p-tolyl)-9-azabicyclo[6.1.0]nonane in a 52% yield, requiring only three equivalents of the alkene. nih.gov This is a significant improvement over previous iron-based catalysts that necessitated the use of neat cyclooctene for the same transformation. nih.gov A key advantage of this chromium catalyst is its tolerance for protic functional groups, such as alcohols and amines, on either the alkene or the organic azide, a feature not commonly observed with other aziridination catalysts that utilize organic azides. nih.govrsc.org
| Catalyst System | Alkene | Nitrogen Source | Yield of 9-Aryl-9-azabicyclo[6.1.0]nonane | Reference |
| Tetracarbene chromium(III) complex | Cyclooctene (3 equiv.) | p-Tolyl azide | 52% | nih.gov |
Table 1: Chromium-Catalyzed Aziridination of Cyclooctene
Manganese-porphyrin complexes are well-established catalysts for oxidation reactions, including the aziridination of alkenes. researchgate.netrsc.org These systems mimic the activity of cytochrome P-450 enzymes and are effective in promoting nitrene transfer from sources like iminoiodinanes. uic.edu The catalytic activity and selectivity of manganese-porphyrin systems can be significantly influenced by the nature of the porphyrin ligand and the choice of oxidant. researchgate.netrsc.org For instance, the use of different manganese-porphyrin complexes in the oxidation of (Z)-cyclooctene has been studied, demonstrating the tunability of these catalysts. researchgate.net In the aziridination of styrene (B11656) derivatives using PhI=NTs as the nitrene source, manganese-porphyrin catalysts have shown good enantioselectivities. hku.hk The addition of an axial ligand, such as pyridine (B92270), can also enhance the reaction rate, chemoselectivity, and stereoselectivity of epoxidation and, by extension, aziridination reactions. rsc.org
| Catalyst System | Alkene | Nitrogen Source | Key Findings | Reference |
| Manganese-Porphyrin Complexes | Cyclooctene | Iodosylbenzene (oxidant) | Catalytic activity is influenced by porphyrin structure and axial ligands. | researchgate.netrsc.org |
| [Mn(D4-Por*)OH(MeOH)] | Styrene Derivatives | PhI=NTs | Moderate yields (53-76%) with good enantioselectivities (44-68%). | hku.hk |
Table 2: Manganese-Porphyrin Catalyzed Aziridination
Copper catalysts are widely employed in C-N bond-forming reactions, including the electrophilic amination of C-H bonds and the aziridination of alkenes. nih.govbris.ac.uk Copper-catalyzed protocols often utilize O-benzoylhydroxylamines as an effective electrophilic nitrogen source. bris.ac.uk While direct examples of copper-catalyzed this compound synthesis are not extensively detailed in the provided context, the general principles of copper-catalyzed amination are highly relevant. These reactions can proceed under mild conditions, often at room temperature, and demonstrate good functional group tolerance. nih.govbris.ac.uk The development of copper-catalyzed systems for the direct aziridination of unactivated olefins remains an active area of research.
Transition Metal-Free Aziridination Protocols
To circumvent the potential toxicity and cost associated with transition metals, metal-free aziridination methods have been developed. These approaches rely on the inherent reactivity of specific aminating agents.
A significant breakthrough in metal-free aziridination has been the use of Hydroxylamine-O-sulfonic acid (HOSA) as a versatile and powerful aminating agent. chemrxiv.orgresearchgate.net HOSA is a stable, easy-to-handle reagent that can serve as an electrophilic nitrogen source. researchgate.net The aziridination of (Z)-cyclooctene with HOSA has been optimized, revealing that the reaction proceeds efficiently in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) with a base like piperidine (B6355638) or pyridine. chemrxiv.orgresearchgate.net Under optimized conditions, this compound can be synthesized in high yield. For instance, using piperidine as the base in HFIP, the desired aziridine (B145994) was obtained in an 86% isolated yield. chemrxiv.org Interestingly, the addition of metal catalysts was found to hinder this reaction. chemrxiv.org The method is scalable and demonstrates broad compatibility with various functional groups. chemrxiv.org
| Reagent | Substrate | Solvent | Base | Yield of this compound | Reference |
| HOSA | (Z)-Cyclooctene | HFIP | Piperidine | 86% | chemrxiv.org |
Table 3: HOSA-Mediated Aziridination of (Z)-Cyclooctene
Role of Bases and Solvent Systems in Yield and Selectivity
The selection of an appropriate base and solvent system is critical in the synthesis of aziridines, including this compound, significantly influencing reaction yield and selectivity. In modern aziridination methodologies, such as those using hydroxylamine-O-sulfonic acids, the interplay between the base and solvent is paramount for efficiency. chemrxiv.org
Research into the aziridination of non-activated alkenes has shown that while various bases can facilitate the reaction, their efficacy varies considerably. chemrxiv.org Bases such as pyridine, 4-dimethylaminopyridine (B28879) (DMAP), triethylamine (B128534) (Et3N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and cesium carbonate have all been used, yielding the desired aziridine product in moderate yields ranging from 55% to 70%. chemrxiv.org Notably, pyridine and piperidine have been identified as particularly effective bases in certain systems. chemrxiv.org The absence of a base completely halts the reaction, highlighting its essential role in the mechanism. chemrxiv.org
The solvent system is equally crucial. Hexafluoroisopropanol (HFIP) has emerged as a superior solvent for these transformations, promoting excellent reactivity. chemrxiv.org When HFIP was replaced with trifluoroethanol (TFE), the yield dropped significantly to 31%. chemrxiv.org Other common organic solvents, including methanol, toluene, dichloromethane, acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF), as well as water, failed to produce the desired product, underscoring the unique properties of fluorinated alcohols in promoting the aziridination reaction. chemrxiv.org
Table 1: Effect of Base and Solvent on Aziridination Yield
| Base | Solvent | Yield (%) |
| Pyridine | HFIP | 55-70 |
| Piperidine | HFIP | High |
| DMAP | HFIP | 55-70 |
| Et3N | HFIP | 55-70 |
| DBU | HFIP | 55-70 |
| Cesium Carbonate | HFIP | 55-70 |
| None | HFIP | 0 |
| Pyridine | TFE | 31 |
| Pyridine | Other* | 0 |
*Other solvents tested include methanol, toluene, dichloromethane, MeCN, THF, and water. chemrxiv.org
Modified Wenker Synthesis and Related Ring-Closure Strategies
The Wenker synthesis is a classic organic reaction for converting a beta-amino alcohol into an aziridine using sulfuric acid. wikipedia.org This method has been applied to the synthesis of this compound, also known as cyclooctenimine. wikipedia.org The process involves two main steps: the formation of a sulfate (B86663) monoester from the amino alcohol, followed by an intramolecular displacement reaction promoted by a base to form the aziridine ring. wikipedia.org
Application of Wenker Synthesis to Cyclooctene Oxide Precursors
The Wenker synthesis protocol for this compound begins with a suitable precursor derived from cyclooctene oxide. wikipedia.org The epoxide of cyclooctene is first reacted with ammonia (B1221849) to produce trans-2-aminocyclooctanol (B8186741). wikipedia.org This beta-amino alcohol then serves as the direct substrate for the Wenker ring-closure. wikipedia.org In the first step, trans-2-aminocyclooctanol is treated with sulfuric acid at elevated temperatures to form the corresponding sulfate ester. wikipedia.org Subsequently, the addition of a strong base, such as sodium hydroxide, facilitates the deprotonation of the amine, which then acts as an intramolecular nucleophile, displacing the sulfate group to close the three-membered aziridine ring and form this compound. wikipedia.org
Synthesis of N-Substituted this compound Derivatives
The nitrogen atom of the this compound ring can be substituted with a variety of functional groups, including alkyl, aryl, acyl, and sulfonyl moieties. These substitutions are crucial for modifying the chemical properties and potential applications of the core bicyclic structure.
Strategies for N-Alkylation and N-Arylation
N-Arylation of the this compound ring has been successfully achieved using iron-catalyzed reactions. arabjchem.orgresearchgate.net For instance, the synthesis of 9-(p-tolyl)-9-azabicyclo[6.1.0]nonane can be accomplished by reacting cyclooctene with p-tolyl azide in the presence of an iron complex as a catalyst. researchgate.net This method has been shown to be highly efficient, achieving a near-quantitative yield of 97% with a very low catalyst loading of just 0.1 mol%. arabjchem.orgresearchgate.net
General strategies for N-alkylation often involve reacting the parent amine with an appropriate alkylating agent. orgsyn.orgacs.org For example, N-benzylation of related azabicyclic systems has been performed using benzylamine (B48309) in a multi-component reaction. orgsyn.org Furthermore, metal triflates, with hafnium triflate [Hf(OTf)₄] being particularly effective, can catalyze the secondary benzylation of nitrogen nucleophiles with secondary benzyl (B1604629) alcohols. acs.org
Synthesis of N-Acyl and N-Sulfonyl Derivatives
The synthesis of N-sulfonyl derivatives of this compound is a key transformation, as the sulfonyl group can act as a protecting group or influence the molecule's reactivity. The direct synthesis of N-benzenesulfonyl-9-azabicyclo[6.1.0]nonane has been reported. nih.gov In related bicyclic systems, N-toluenesulfonyl derivatives have been prepared through the reaction of the corresponding ditosylate intermediate with p-toluenesulfonamide (B41071) under phase-transfer conditions. clockss.org However, attempts to use other amides like benzamide (B126) for N-acylation under similar conditions were unsuccessful, indicating that reaction conditions must be carefully optimized for N-acylation. clockss.org The N-sulfonyl group is often used to activate the aziridine ring, but it can also direct the course of reactions with bases; N-tosyl aziridines, for example, have been found to deprotonate on the tosyl group rather than undergoing other base-mediated rearrangements. nih.gov
Table 2: Examples of N-Substituted this compound Derivatives
| Derivative | Substituent | Synthetic Method | Yield (%) | Reference(s) |
| 9-(p-tolyl)-9-azabicyclo[6.1.0]nonane | p-tolyl | Iron-catalyzed reaction with p-tolyl azide | 97 | arabjchem.org, researchgate.net |
| N-Benzenesulfonyl-9-azabicyclo[6.1.0]nonane | Benzenesulfonyl | Synthesis reported, details in literature | N/A | nih.gov |
| 9-Tosyl-9-azabicyclo[6.1.0]nonane | Tosyl | Used as a substrate in rearrangement reactions | N/A | thieme-connect.de |
Stereoselective and Enantioselective Synthesis
The synthesis of specific stereoisomers of this compound is crucial for various applications, necessitating the development of stereoselective and enantioselective methodologies. These approaches aim to control the three-dimensional arrangement of atoms in the molecule, leading to the desired enantiomers or diastereomers.
Chiral Catalyst Design for Asymmetric Aziridination
Asymmetric aziridination of the precursor, cyclooctene, represents a direct and efficient route to enantiomerically enriched this compound. The design of chiral catalysts is paramount in achieving high enantioselectivity. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
A notable advancement in this area is the use of metalloradical catalysis. For instance, cobalt(II) complexes of D2-symmetric chiral porphyrins have been demonstrated as highly effective for the asymmetric aziridination of various alkenes. nih.gov These catalysts can facilitate the reaction with fluoroaryl azides as the nitrogen source at room temperature, producing N-fluoroaryl aziridines with excellent enantioselectivity. nih.gov While not specifically documented for cyclooctene to yield this compound, the principles of this catalytic system are applicable. The catalyst's chiral pocket dictates the trajectory of the alkene approaching the nitrene intermediate, thus controlling the stereochemical outcome.
Another well-established class of catalysts for asymmetric aziridination involves copper complexes with chiral bis(oxazoline) (box) ligands. researchgate.net For example, copper(I) triflate complexes of Ph-box ligands have been successfully employed in the aziridination of cinnamate (B1238496) esters, achieving high enantiomeric excesses. researchgate.net The modular nature of these ligands allows for fine-tuning of the steric and electronic properties of the catalyst to optimize selectivity for a specific substrate like cyclooctene.
The following table summarizes representative chiral catalyst systems used for asymmetric aziridination of alkenes, which are conceptually applicable to the synthesis of chiral this compound derivatives.
| Catalyst System | Ligand Type | Nitrene Source | Typical Substrate | Enantiomeric Excess (ee) |
| Cobalt(II) Porphyrin | Chiral Porphyrin | Fluoroaryl azides | Styrene | up to 92% |
| Copper(I) Triflate | Bis(oxazoline) (box) | N-tosylimino-phenyliodinane | Cinnamate esters | up to 97% |
| Ruthenium-Salen | Salen | Tosyl azide | Styrene | High |
Diastereoselective Approaches in Bridged Aziridine Formation
When the substrate already contains a stereocenter, or when the aziridination can lead to multiple diastereomers, controlling the diastereoselectivity becomes critical. For the formation of this compound from cyclooctene, the reaction is inherently diastereoselective due to the geometry of the starting alkene.
The aziridination of (Z)-cyclooctene (cis-cyclooctene) leads to the formation of the corresponding cis-fused aziridine. A practical, metal-free methodology for the synthesis of the parent N-H aziridine, this compound, utilizes hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent in the presence of a base like piperidine. This reaction with (Z)-cyclooctene proceeds with high efficiency, yielding the desired product in 97% yield. chemrxiv.orgchemrxiv.org
In the case of forming N-substituted derivatives, the diastereoselectivity is also maintained. For example, the synthesis of 9-(p-tolyl)-9-azabicyclo[6.1.0]nonane has been achieved through an iron-catalyzed reaction between cis-cyclooctene and p-tolyl azide. tennessee.edu A highly electron-donating macrocyclic tetracarbene iron catalyst facilitated this transformation, resulting in a 52% yield of the cis-aziridine. tennessee.edu A more efficient synthesis using a similar iron tetracarbene catalyst reported a near-quantitative yield (97%) with a very low catalyst loading (0.1 mol%). thieme-connect.com
These examples demonstrate that the inherent geometry of the cyclooctene precursor directs the diastereochemical outcome of the aziridination, leading exclusively to the cis-fused bridged aziridine ring system.
Below is a data table summarizing the diastereoselective synthesis of this compound and its derivatives from cis-cyclooctene.
| Product | Starting Alkene | Reagents | Catalyst | Yield | Diastereoselectivity |
| This compound | (Z)-Cyclooctene | Hydroxylamine-O-sulfonic acid, Piperidine | None | 97% | cis |
| 9-(p-tolyl)-9-azabicyclo[6.1.0]nonane | cis-Cyclooctene | p-Tolyl azide | Iron Tetracarbene Complex | 52% | cis |
| 9-(p-tolyl)-9-azabicyclo[6.1.0]nonane | cis-Cyclooctene | p-Tolyl azide | Iron Tetracarbene Complex | 97% | cis |
Computational and Theoretical Studies of 9 Azabicyclo 6.1.0 Nonane
Electronic Structure and Bonding Analysis
A thorough analysis of the electronic structure and bonding in 9-Azabicyclo[6.1.0]nonane would typically involve methods such as Density Functional Theory (DFT) and ab initio calculations. These approaches provide detailed information about the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies and shapes of its molecular orbitals.
Computational analyses on related aziridine (B145994) systems often reveal significant polarization of the C-N and C-C bonds within the three-membered ring due to ring strain and the electronegativity of the nitrogen atom. Upon deprotonation at a carbon atom alpha to the nitrogen, the resulting anion can exhibit significant carbenoid character. This is characterized by a notable lengthening of the bond between the nitrogen and the carbanionic carbon, indicating a redistribution of electron density. For instance, in anions of N-sulfonylated aziridines, this bond has been observed to lengthen, highlighting the electronic flexibility of the aziridine ring.
Natural Bond Orbital (NBO) analysis is another powerful tool that would be employed to gain a deeper understanding of the bonding in this compound. NBO analysis translates the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with classical Lewis structures. This method quantifies the hybridization of atomic orbitals, bond polarities, and the extent of delocalization through donor-acceptor interactions. For this compound, NBO analysis would likely show the strained C-C and C-N bonds of the aziridine ring having increased p-character to accommodate the small bond angles.
Conformational Analysis and Energy Minima
The flexibility of the eight-membered ring in this compound allows for a complex potential energy surface with multiple conformational isomers. Identifying the global energy minimum and other low-energy conformers is essential for understanding the molecule's behavior. Computational methods are employed to perform a systematic conformational search and to calculate the relative energies of different spatial arrangements.
For substituted derivatives such as N-Benzenesulfonyl-9-azabicyclo[6.1.0]nonane, computational studies have explored the relative stabilities of different conformers. These calculations, performed at levels of theory like MP2/6-31+G//MP2/6-31+G*, have shown that the orientation of the substituent on the nitrogen atom significantly influences the conformational energetics. For example, in related substituted aziridines, conformers with the nitrogen substituent positioned trans to other ring substituents are often found to be more stable than the cis conformers. In one study on a methyl-substituted aziridine, the trans conformer was favored by 0.8 kcal/mol. nih.gov For a sulfonamide derivative, the energy differences between various rotamers around the N-S bond were also calculated, with the lowest energy conformer being the one that minimizes steric interactions. nih.gov
Table 1: Calculated Relative Energies of Aziridine Conformers
| Compound | Conformer | Relative Energy (kcal/mol) | Computational Method |
| Methyl Aziridine | trans | 0.0 | MP2/6-31+G//MP2-6-31+G |
| Methyl Aziridine | cis | 0.8 | MP2/6-31+G**//MP2-6-31+G |
| Sulfonamide Derivative | trans (Conformer 1) | 0.0 | MP2/6-31+G//MP2-6-31+G* |
| Sulfonamide Derivative | trans (Conformer 2) | 0.3 | MP2/6-31+G//MP2-6-31+G |
| Sulfonamide Derivative | trans (Conformer 3) | 2.6 | MP2/6-31+G**//MP2-6-31+G |
Note: Data is for related substituted aziridines and not the parent this compound. nih.gov
Elucidation of Reaction Mechanisms via Quantum Chemical Methods
Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound, such as ring-opening and isomerization. These calculations can map out the entire reaction pathway, identify transition states, and determine activation energies.
The high ring strain of the aziridine ring in this compound makes it susceptible to ring-opening reactions. Computational chemists can locate the transition state structures for these processes, which represent the energy maxima along the reaction coordinate. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming events. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction path. For instance, in the base-promoted β-elimination of N-Benzenesulfonyl-9-azabicyclo[6.1.0]nonane, transition states were located and verified using methods such as MP2/6-31+G*. nih.gov
By connecting the reactant, transition state, and product structures, a complete energy profile for a reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. For the β-elimination reaction of N-sulfonylated aziridines, computational studies have calculated the activation enthalpies for the E2 transition state, providing a quantitative measure of the reaction barrier. nih.gov These energy profiles help in understanding the feasibility of a proposed mechanism and can be used to compare different potential reaction pathways.
Prediction of Reactivity and Selectivity using DFT and Ab Initio Approaches
DFT and ab initio methods are powerful tools for predicting the reactivity and selectivity of this compound. By analyzing various electronic properties, chemists can anticipate how the molecule will behave in different chemical environments.
One common approach is Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is likely to be localized on the nitrogen atom (due to its lone pair) and the strained C-N bonds, making these sites susceptible to electrophilic attack. The LUMO is expected to be associated with the antibonding orbitals of the strained C-N and C-C bonds, indicating that these bonds are the likely targets for nucleophiles in ring-opening reactions.
Furthermore, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, providing a guide to its reactive sites. In the case of N-sulfonylated aziridines, computational analysis has shown that the nitrogen substituent plays a significant role in modulating the reactivity of the aziridine ring. nih.gov For instance, the electron-withdrawing sulfonyl group is predicted to make the aziridine ring more susceptible to nucleophilic attack and to increase the acidity of adjacent protons. nih.gov A computational analysis of various reactions of aziridines with a base suggested that an N-sulfonylated aziridine should react faster than its corresponding epoxide in α-deprotonation, syn- and anti-β-elimination reactions. nih.gov
Compound Names
| Compound Name |
| This compound |
| N-Benzenesulfonyl-9-azabicyclo[6.1.0]nonane |
| Methyl Aziridine |
Advanced Spectroscopic and Spectrometric Analysis for Mechanistic and Structural Elucidation
Application of Advanced NMR Techniques for Stereochemical Assignments and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 9-Azabicyclo[6.1.0]nonane. One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provide detailed information about the molecular connectivity, relative stereochemistry, and the dynamic conformational behavior of the eight-membered carbocyclic ring fused to the aziridine (B145994).
For the parent compound, this compound, the ¹H NMR spectrum shows a complex multiplet for the two protons on the aziridine ring, appearing between δ 1.89 and 2.12 ppm. The surrounding methylene (B1212753) protons of the cyclooctane (B165968) ring produce a series of overlapping multiplets from δ 0.93 to 1.65 ppm. The corresponding ¹³C NMR spectrum features distinct signals for the aziridine carbons at δ 34.15 ppm and for the cyclooctane carbons at δ 27.42, 27.37, and 26.64 ppm.
In derivatives such as 9-Methyl-9-azabicyclo[6.1.0]nonane, the N-methyl group introduces a sharp singlet in the ¹H NMR spectrum at approximately δ 2.33 ppm. The attachment of the methyl group also influences the chemical shifts of the adjacent aziridine and cyclooctane ring carbons, which appear at δ 46.75 and 44.76 ppm in the ¹³C NMR spectrum.
| Compound | Technique | Chemical Shift (δ ppm) | Assignment |
|---|---|---|---|
| This compound | ¹H NMR (400 MHz) | 2.12–1.99 (m, 2H), 1.89 (brs, 2H), 1.65–1.47 (m, 4H), 1.44–1.29 (m, 4H), 1.11–0.93 (m, 2H) | Ring Protons |
| ¹³C NMR (100 MHz) | 34.15, 27.42, 27.37, 26.64 | Ring Carbons | |
| 9-Methyl-9-azabicyclo[6.1.0]nonane | ¹H NMR (400 MHz) | 2.33 (s, 3H) | N-CH₃ |
| 2.13–2.00 (m, 2H), 1.60–1.49 (m, 4H), 1.44–1.29 (m, 6H), 1.18–1.05 (m, 2H) | Ring Protons | ||
| ¹³C NMR (100 MHz) | 46.75, 44.76, 27.18, 26.58, 25.91 | Ring Carbons |
To resolve complex stereochemical questions and understand the molecule's flexibility, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. COSY experiments establish proton-proton coupling networks, confirming the connectivity within the cyclooctane ring and its fusion to the aziridine. NOESY provides through-space correlations between protons, which is instrumental in assigning the relative stereochemistry (e.g., cis or trans fusion of the rings) and elucidating the preferred conformations of the flexible eight-membered ring. Furthermore, variable-temperature (VT) NMR studies can be used to investigate conformational dynamics, such as ring-flipping, by observing changes in the NMR spectrum as a function of temperature.
X-ray Crystallography for Absolute Configuration and Detailed Bond Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For chiral derivatives of this compound, single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration of all stereogenic centers.
This technique yields precise data on bond lengths, bond angles, and torsion angles within the molecule. An analysis of a this compound derivative would reveal the exact geometry of the fused ring system. For instance, it would provide the C-C and C-N bond lengths of the strained aziridine ring and the C-C bond lengths of the larger cyclooctane ring. The analysis would also detail the puckering of the eight-membered ring and confirm the stereochemical relationship at the ring junction.
While theoretical studies on derivatives like cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene have been conducted using computational methods to analyze conformation, a specific crystal structure for a this compound derivative was not found in a search of the available literature. However, the crystal structure of a sulfur-containing analogue, trans-9-thiabicyclo[6.1.0]nonan-3-ol, has been reported, illustrating the type of detailed structural information that can be obtained for this class of bicyclic compounds. Should a suitable crystal of a this compound derivative be obtained, X-ray crystallography would serve as the ultimate tool for its structural verification.
Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Mass spectrometry (MS) is a vital tool for the analysis of this compound, primarily used to confirm the molecular weight and elemental composition of the synthesized compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements.
For example, in the synthesis of 9-Methyl-9-azabicyclo[6.1.0]nonane, HRMS is used to verify the product's formation. The experimentally measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the calculated value based on its chemical formula.
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| 9-Methyl-9-azabicyclo[6.1.0]nonane | [C₉H₁₈N]⁺ | 140.1434 | 140.1435 |
This precise mass measurement confirms the elemental formula of the product, distinguishing it from potential byproducts or starting materials. Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the progress of the aziridination reaction of cyclooctene (B146475), allowing for the identification of intermediates and the optimization of reaction conditions to maximize the yield of the desired this compound product.
Future Research Directions and Unexplored Potential of 9 Azabicyclo 6.1.0 Nonane
Development of Novel Catalytic Systems for Aziridination
The synthesis of 9-azabicyclo[6.1.0]nonane and its derivatives is fundamentally an aziridination reaction, typically of cyclooctene (B146475). Future research will undoubtedly focus on creating more efficient, selective, and sustainable catalytic systems for this transformation.
Current methods have utilized various approaches, from metal-free conditions to iron catalysis. For instance, a metal- and additive-free approach using N-Boc-O-tosylhydroxylamine in hexafluoroisopropanol (HFIP) has been shown to produce the parent this compound from cis-cyclooctene thieme-connect.com. Similarly, hydroxylamine-O-sulfonic acids have been employed as effective aminating agents for the same transformation chemrxiv.org. An iron-catalyzed system has also demonstrated high efficiency, achieving a near-quantitative yield for the synthesis of 9-(p-tolyl)-9-azabicyclo[6.1.0]nonane .
Building on this, future work is expected to pursue several key avenues:
Asymmetric Catalysis: A significant frontier is the development of enantioselective catalytic systems. Chiral catalysts, such as newly designed Ru(CO)salen complexes, have shown success in the asymmetric aziridination of various alkenes and could be adapted for cyclooctene rsc.org. The goal would be to achieve high enantiomeric excess, providing access to chiral this compound building blocks for synthesizing complex, biologically active molecules researchgate.netnih.gov.
Earth-Abundant Metal Catalysts: While catalysts based on rhodium and ruthenium are effective for aziridination, their cost and toxicity are drawbacks organic-chemistry.org. The success of iron-based catalysts suggests a promising future for catalysts based on earth-abundant and benign metals like copper, which has also been used for direct nitrogen transfer to olefins organic-chemistry.org.
Photocatalysis and Electrocatalysis: Modern synthetic methods are increasingly turning to light and electricity as driving forces. Visible-light photocatalysis can generate nitrene species from readily available precursors for aziridination rsc.org. Electrochemical methods, which can transform unactivated alkenes into reactive intermediates for reaction with amines, offer a novel and sustainable approach to forming N-alkyl aziridines and could be applied to this system nih.govrsc.org.
| Catalyst Type | Potential Advantages for this compound Synthesis | Representative General Catalyst/Reagent |
| Chiral Complexes | Enantioselective synthesis of chiral building blocks | Ru(CO)salen complexes |
| Iron-Based Catalysts | Low cost, low toxicity, high efficiency | Iron(II) chloride (FeCl₂) |
| Copper-Based Catalysts | Earth-abundant, versatile nitrogen transfer | Copper salts with PhI=O |
| Photocatalysts | Metal-free, uses visible light, mild conditions | Thermally Activated Delayed Fluorescence (TADF) sensitizers |
| Electrocatalysis | Avoids chemical oxidants, high functional group tolerance | Thianthrene-mediated dication formation |
Exploration of New Reactivity Modes and Synthetic Transformations
The high ring strain of the aziridine (B145994) fused to the flexible eight-membered ring suggests that this compound could be a versatile intermediate for complex molecule synthesis. Its reactivity, however, remains largely unexplored.
Initial studies have shown that N-Benzenesulfonyl-9-azabicyclo[6.1.0]nonane decomposes when treated with strong bases like lithium diisopropylamide (LDA), rather than undergoing the expected β-elimination to form an allylic amine. This indicates that the molecule's reactivity can be sensitive and requires careful control.
Future research should focus on harnessing this inherent reactivity in a productive manner:
Nucleophilic Ring-Opening: This is a hallmark reaction of aziridines. Drawing parallels from its oxygen analog, 9-oxabicyclo[6.1.0]nonane (cyclooctene oxide), which undergoes ring-opening with nucleophiles like sodium azide (B81097), one can predict a rich reaction chemistry for the aza-bicyclic compound mdpi.comkuleuven.be. A systematic study using a variety of carbon, nitrogen, oxygen, and sulfur nucleophiles could lead to a diverse array of functionalized cyclooctane (B165968) derivatives. The regioselectivity and stereoselectivity of these ring-opening reactions will be of paramount interest acs.org.
Rearrangement Reactions: The strained bicyclic system could be prone to various rearrangement reactions under thermal, photochemical, or acid/base-catalyzed conditions. Exploration of these transformations could lead to the formation of other important nitrogen-containing bicyclic systems, such as the 9-azabicyclo[3.3.1]nonane or 9-azabicyclo[4.2.1]nonane skeletons, which are core structures in many biologically active alkaloids gla.ac.ukmdpi.com.
Cycloaddition Reactions: The aziridine ring can act as a precursor to azomethine ylides, which can then participate in [3+2] cycloaddition reactions with various dipolarophiles. This would provide a powerful method for constructing complex polycyclic alkaloids containing five-membered nitrogen heterocycles.
Computational Design of Functionalized Derivatives with Tailored Properties
Computational chemistry offers a powerful tool to accelerate the discovery and development of new this compound derivatives without costly and time-consuming trial-and-error synthesis. While specific computational studies on this molecule are lacking, the methodologies are well-established for other chemical systems nih.gov.
Future research in this area will likely involve:
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, such as nucleophilic ring-opening. This can help predict which nucleophiles will react, and what the likely regio- and stereochemical outcomes will be, guiding experimental design.
Designing Novel Catalysts: Computational modeling can aid in the design of new chiral ligands for metal-catalyzed asymmetric aziridination. By simulating the catalyst-substrate interactions, researchers can rationally design catalysts that maximize enantioselectivity for the formation of a specific this compound enantiomer.
Tailoring Electronic and Steric Properties: In silico modification of the substituent on the aziridine nitrogen (the N-substituent) can be used to tune the molecule's properties. For example, calculations can predict how different electron-withdrawing or electron-donating groups will affect the stability of the aziridine ring and its susceptibility to ring-opening, allowing for the design of derivatives that are either highly stable or readily activated for subsequent transformations.
Potential for Integration into Automated Synthesis Platforms
The increasing demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis technologies. The synthesis of this compound and its derivatives is well-suited for adaptation to these platforms.
The successful application of continuous flow synthesis for other bicyclic aziridines demonstrates the feasibility of this approach researchgate.net. Flow chemistry offers several advantages, including precise control over reaction parameters (temperature, pressure, reaction time), improved safety when handling reactive intermediates, and the potential for straightforward scaling up.
Future efforts in this domain should include:
Development of Flow-Based Aziridination Protocols: Adapting existing batch aziridination methods for cyclooctene to continuous flow systems. This would involve optimizing solvent, temperature, and residence time to maximize yield and purity.
Automated Library Synthesis: Utilizing automated flow platforms to synthesize a library of this compound derivatives with diverse N-substituents or a library of ring-opened products derived from reacting the parent compound with an array of nucleophiles. This would rapidly generate novel compounds for screening in drug discovery or materials science applications.
By pursuing these future research directions, the chemical community can fully exploit the synthetic potential of this compound, transforming it from a chemical curiosity into a valuable tool for constructing complex and functional molecules.
Q & A
Q. Data Comparison :
| Compound | Reactivity | Application | Reference |
|---|---|---|---|
| This compound | Catalytic aziridination | Synthesis of aziridines (52% yield) | |
| 9-Oxabicyclo[6.1.0]nonane | Radical fragmentation | Polymer initiators |
Basic: How can researchers resolve contradictions in structural assignments of bicyclo[6.1.0]nonane derivatives?
Methodological Answer:
- X-ray Crystallography : Definitive proof of structure, as seen in the revision of epohelmin A/B from oxa-azabicyclo to pyrrolizidin-1-ol systems .
- Comparative NMR : Match experimental spectra with computed data (e.g., bicyclo[6.1.0]non-1-ene vs. cyclononatriene) .
Case Study : Misassignment of epohelmins was corrected by synthesizing proposed structures and comparing NMR data with natural isolates .
Advanced: What catalytic applications exploit the strained geometry of bicyclo[6.1.0]nonane systems?
Methodological Answer:
- Aziridination : Chromium tetracarbene catalysts enable low-alkene-loading reactions (3 equivalents) to form 9-(p-tolyl)-9-azabicyclo[6.1.0]nonane (52% yield) .
- Oxidation Catalysis : Analogous 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) systems show enhanced alcohol oxidation efficiency compared to TEMPO, suggesting potential for [6.1.0] analogs .
Optimization Tip : Use ambient air as an oxidant and room-temperature conditions to improve practicality .
Basic: What safety protocols are essential when handling bicyclo[6.1.0]nonane derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant suits, and fume hoods are mandatory due to bromide toxicity .
- Waste Disposal : Halogenated byproducts (e.g., HBr) require neutralization before disposal .
Advanced: How does computational modeling aid in predicting bicyclo[6.1.0]nonane conformations?
Methodological Answer:
- Molecular Mechanics (MM) : Predicts strain energy (~30 kcal/mol for bicyclo[6.1.0]nonane) and ring puckering .
- DFT Calculations : Optimize transition states for alkylation or ring-opening reactions, guiding experimental design .
Software Tools : Gaussian or ORCA for energy minimization; VMD for visualization .
Basic: How are bicyclo[6.1.0]nonane derivatives used in medicinal chemistry?
Methodological Answer:
- Pharmacophore Design : 9-Azabicyclo[3.3.1]nonane derivatives exhibit anticholinergic activity, motivating studies on [6.1.0] analogs for CNS drug discovery .
- Structure-Activity Relationship (SAR) : Modify bridgehead substituents to tune selectivity and reduce side effects .
Advanced: What strategies mitigate side reactions during bicyclo[6.1.0]nonane functionalization?
Methodological Answer:
- Temperature Control : Avoid >−30°C to prevent alkene formation from dibromo precursors .
- Solvent Choice : Use THF for lithium-halogen exchange to stabilize intermediates .
Failure Analysis : Cyclononatriene formation in strained systems signals insufficient steric protection; revise substituent bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
